Product packaging for 5-(Aminomethyl)-2-chlorophenol(Cat. No.:CAS No. 943816-63-5)

5-(Aminomethyl)-2-chlorophenol

Cat. No.: B6594201
CAS No.: 943816-63-5
M. Wt: 157.60 g/mol
InChI Key: WNCRPZJAKKZECV-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-chlorophenol (CAS 943816-63-5) is a high-purity organic compound supplied as a fine chemical intermediate for research and development purposes. This compound features both a phenolic hydroxyl group and an aminomethyl group on a chlorinated benzene ring, making it a versatile building block for synthetic organic chemistry, particularly in the development of more complex molecules . This chemical is offered with a typical purity of 99% and is commonly packaged in 25 kg cardboard drums . As a multifunctional intermediate, its primary research applications include use in the synthesis of pharmaceutical candidates and other specialized organic compounds. The presence of the chlorophenol structure aligns it with a class of chemicals widely used in industrial sectors such as petrochemicals, insecticides, and synthetic dyes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human consumption. Researchers should handle this material with care, referring to the supplied Safety Data Sheet for detailed hazard information (e.g., may cause skin and eye irritation and respiratory effects) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClNO B6594201 5-(Aminomethyl)-2-chlorophenol CAS No. 943816-63-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)-2-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCRPZJAKKZECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Aminomethyl 2 Chlorophenol and Its Analogs

Advanced Synthetic Routes to the Core Structure

The synthesis of the 5-(aminomethyl)-2-chlorophenol core structure can be achieved through several advanced organic chemistry reactions. Key strategies include reductive amination, condensation reactions to build precursors, and nucleophilic substitution on chlorophenol derivatives.

Reductive Amination Strategies

Reductive amination is a highly effective method for introducing the aminomethyl group. This process typically involves a two-step sequence in one pot: the reaction of a carbonyl compound with ammonia (B1221849) or an amine to form an imine or enamine, followed by reduction of this intermediate to the corresponding amine. researchgate.net For the synthesis of this compound, this strategy would commence with a suitable carbonyl precursor, such as 2-chloro-5-formylphenol.

The reaction involves the initial formation of an imine between the aldehyde group of 2-chloro-5-formylphenol and an ammonia source. This imine is then reduced in situ to the primary amine. Various reducing agents can be employed for this transformation. A catalyst system, such as partially reduced Ru/ZrO₂, has been shown to be effective for the reductive amination of various biomass-derived aldehydes and ketones in aqueous ammonia, yielding primary amines in good to excellent yields. nih.gov This approach is valued for its efficiency, often providing high yields and minimizing the isolation of unstable imine intermediates. researchgate.net

Enzymatic approaches using reductive aminases (RedAms) also represent a green and efficient alternative to traditional chemical methods, operating under mild aqueous conditions. frontiersin.org

Table 1: Overview of Reductive Amination Strategy

PrecursorReagentsIntermediateProductKey Advantages
2-chloro-5-formylphenol1. Ammonia (NH₃) 2. Reducing Agent (e.g., H₂, Ru/ZrO₂)ImineThis compoundHigh efficiency, one-pot synthesis, good yields. nih.gov
2-chloro-5-formylphenolReductive Aminase (RedAm), Amine SourceEnzymatic intermediateThis compoundEnvironmentally benign, high selectivity, mild reaction conditions. frontiersin.org

Condensation Reactions for Precursor Formation

Condensation reactions are fundamental in building the molecular framework of precursors necessary for synthesizing this compound. The Mannich reaction, a classic example of such a condensation, is particularly relevant. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine.

In the context of synthesizing aminomethylated phenols, a variation of the Mannich reaction can be employed where the phenol (B47542) itself is the substrate. For instance, 2-chlorophenol (B165306) can react with formaldehyde and an amine (or ammonia) to introduce an aminomethyl group onto the aromatic ring. The hydroxyl group of the phenol activates the ring, directing the substitution to the ortho and para positions. To achieve substitution at the desired meta-position relative to the hydroxyl group (para to the chloro group), starting with a precursor where the directing effects favor this outcome is crucial. The synthesis of related N₅O₂ aminophenol ligands has been achieved by reacting a precursor amine with formaldehyde and a substituted phenol, followed by refluxing. mdpi.com

Another relevant strategy is the Knoevenagel condensation, which involves the reaction between an active methylene (B1212753) compound and an aldehyde or ketone. researchgate.net While not directly forming the target compound, it is a key method for synthesizing unsaturated precursors which can then be further modified and reduced to achieve the desired aminomethylphenol structure.

Nucleophilic Substitution Reactions on Chlorophenol Derivatives

Nucleophilic substitution provides a direct pathway for introducing the amino functionality. This approach typically starts with a chlorophenol derivative that has a suitable leaving group at the 5-position. A common precursor would be 5-(halomethyl)-2-chlorophenol, for example, 5-(bromomethyl)-2-chlorophenol.

The reaction proceeds via an Sₙ2 mechanism where a nitrogen nucleophile, such as ammonia or a protected amine equivalent, attacks the electrophilic benzylic carbon, displacing the halide leaving group. mhmedical.com The general reactivity for leaving groups in such reactions is I > Br > Cl. sinica.edu.tw

Aryl halides themselves can undergo nucleophilic aromatic substitution, but this usually requires strong activation by electron-withdrawing groups at the ortho and/or para positions. libretexts.org In the case of a precursor like 2-chloro-5-(halomethyl)phenol, the reaction site is the benzylic carbon, which is more susceptible to standard Sₙ2 reactions than the aromatic ring itself.

Table 2: Nucleophilic Substitution Strategy

SubstrateNucleophileSolventProductMechanism
5-(Bromomethyl)-2-chlorophenolAmmonia (NH₃)Polar aprotic (e.g., DMF, DMSO)This compoundSₙ2
5-(Chloromethyl)-2-chlorophenolPhthalimide anion, followed by hydrolysisDMFThis compoundGabriel Synthesis (variant of Sₙ2)

Stereoselective Synthesis of Chiral Enantiomers

While this compound itself is achiral, analogs bearing a substituent on the methylene bridge carbon (e.g., 5-(1-aminoethyl)-2-chlorophenol) are chiral. The stereoselective synthesis of such chiral enantiomers is of significant interest. Biocatalysis, particularly using enzymes like Reductive Aminases (RedAms) and Amine Dehydrogenases (AmDHs), offers a powerful method for achieving high enantioselectivity. frontiersin.orgnih.gov

This asymmetric synthesis starts with a prochiral ketone, such as 5-acetyl-2-chlorophenol. The enzyme, in the presence of an amine source and a cofactor (typically NAD(P)H), catalyzes the conversion of the ketone to a specific chiral amine enantiomer. frontiersin.org These enzymes create a chiral environment for the reduction of the imine intermediate, leading to the preferential formation of one enantiomer over the other. This method is advantageous due to its high enantiomeric excess (ee), mild reaction conditions, and environmental compatibility compared to many traditional chemical methods. frontiersin.org

Table 3: Stereoselective Synthesis via Biocatalytic Reductive Amination

SubstrateBiocatalystAmine SourceProductKey Outcome
5-acetyl-2-chlorophenolReductive Aminase (RedAm)Ammonia(R)- or (S)-5-(1-aminoethyl)-2-chlorophenolHigh enantiomeric excess (>99% ee possible). nih.gov
5-acetyl-2-chlorophenolAmine Dehydrogenase (AmDH)Ammonia(R)- or (S)-5-(1-aminoethyl)-2-chlorophenolAccess to optically active small amines. frontiersin.org

Derivatization and Structural Modification Approaches

The presence of two reactive functional groups, the amino group and the phenolic hydroxyl group, allows for extensive derivatization of this compound. Selective functionalization at the amino group is a common strategy to produce a wide range of analogs.

Functionalization at the Amino Group (e.g., Acylation, Alkylation)

The primary amino group is a versatile handle for structural modifications through acylation and alkylation.

Acylation: The amino group can be readily acylated to form amides. This is typically achieved by reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. google.com For example, reaction with acetic anhydride yields the corresponding N-acetyl derivative. This reaction is often highly selective for the amino group over the phenolic hydroxyl group under controlled conditions. researchgate.net Various catalysts can be employed to facilitate this transformation efficiently and under environmentally friendly conditions. google.comresearchgate.net

Alkylation: Alkylation of the amino group introduces alkyl substituents, converting the primary amine into a secondary or tertiary amine. Selective N-alkylation can be achieved through several methods. One common approach is reductive amination, where the primary amine is reacted with an aldehyde or ketone to form an imine, which is then reduced. researchgate.net Another method involves direct alkylation with alkyl halides. To prevent undesired O-alkylation of the phenolic hydroxyl group, it may be necessary to first protect the hydroxyl group, perform the N-alkylation, and then deprotect the phenol. researchgate.net Various methylating agents, such as dimethyl carbonate, can be used for methylation reactions. google.com

Table 4: Derivatization Reactions at the Amino Group

Reaction TypeReagent(s)ConditionsProduct Functional Group
Acylation Acetic Anhydride, BaseRoom TemperatureN-acetyl amide
Acylation Benzoyl Chloride, BaseSchotten-Baumann conditionsN-benzoyl amide
Alkylation Alkyl Halide (e.g., CH₃I), BaseRequires protection of -OH groupSecondary/Tertiary Amine
Reductive Alkylation Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)Mild acidic or basic conditionsSecondary/Tertiary Amine

Ligand Design for Metal Complexation

Aminophenol derivatives are highly effective ligands in coordination chemistry due to the presence of both hydroxyl and amino functional groups, which can coordinate to a metal center. nih.govderpharmachemica.com Their utility is particularly prominent in the design of ligands for catalysis. derpharmachemica.comderpharmachemica.com

A key feature of o-aminophenol-based ligands is their "redox non-innocent" character. This means the ligand can actively participate in redox reactions, existing in multiple stable oxidation states: the dianionic o-amidophenolate, the monoanionic o-iminosemiquinonate π-radical, and the neutral o-iminoquinone. derpharmachemica.comderpharmachemica.com This electronic flexibility is crucial for mediating multi-electron reactivity at the metal center, which is vital for many catalytic processes. derpharmachemica.com

Researchers have designed and synthesized a variety of metal complexes using aminophenol-based ligands for diverse applications:

Iron Complexes: A proline-based aminophenol ligand has been synthesized and complexed with iron(III), creating a mononuclear complex. nih.gov Such complexes can serve as models for enzymes like catechol dioxygenase. nih.gov

Manganese Complexes: Tripodal ligands incorporating benzimidazole (B57391) and aminophenol moieties have been used to create mononuclear manganese(II) complexes. nih.gov These complexes have demonstrated impressive catalytic activity, mimicking the function of phenoxazinone synthase by oxidizing o-aminophenols to phenoxazinones with high turnover numbers. nih.gov

Palladium Complexes: A redox-active phosphine-appended aminophenol pincer ligand has been coordinated to Palladium(II). derpharmachemica.comderpharmachemica.com The resulting complex contains a persistent ligand-centered radical and can undergo reversible single-electron oxidation and reduction, enabling novel bond activation strategies. derpharmachemica.comderpharmachemica.com

Mixed Ligand Systems: 2-Aminophenol (B121084) has been used in conjunction with other ligands, such as tributylphosphine, to create mixed-ligand metal complexes with octahedral geometries. researchgate.net

The table below provides examples of aminophenol-based ligands and their metal complexes.

Ligand TypeMetal IonComplex Characteristics/ApplicationSource(s)
Proline-based aminophenolIron(III)Mononuclear complex, model for catechol dioxygenase nih.gov
Tripodal tris(benzimidazolylmethyl)amineManganese(II)Pentacoordinate complex, exhibits phenoxazinone synthase activity nih.gov
Phosphine-appended aminophenol pincerPalladium(II)Paramagnetic complex with a ligand-centered radical, used for hemolytic bond activation derpharmachemica.comderpharmachemica.com
2-Aminophenol and TributylphosphineVarious (e.g., Co, Ni, Cu)Mixed-ligand complexes with suggested octahedral geometry researchgate.net

Comprehensive Spectroscopic and Structural Characterization

X-ray Diffraction Crystallography for Solid-State Molecular Geometry

A comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray diffraction data for the compound 5-(Aminomethyl)-2-chlorophenol. While crystallographic studies are available for structurally related molecules, such as other chlorophenol derivatives, the precise solid-state molecular geometry, including unit cell dimensions, space group, and detailed bond lengths and angles for this compound, has not been publicly reported.

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. nih.govthepharmajournal.com This method involves directing X-rays onto a single crystal of the compound. The subsequent diffraction pattern is then analyzed to determine the electron density distribution, from which the atomic positions can be elucidated. nih.gov This information is crucial for understanding the molecule's conformation, intermolecular interactions (such as hydrogen bonding), and packing in the solid state. researchgate.net

Although experimental data for this compound is not available, theoretical studies on chlorophenols suggest that the molecular geometry is influenced by factors such as intramolecular hydrogen bonding and the electron-withdrawing nature of the chlorine substituent. researchgate.net For a definitive understanding of the solid-state structure of this compound, an experimental X-ray diffraction study would be required.

Computational and Theoretical Studies in Chemical Biology

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict a molecule's structure, energy, and reactivity. Studies on related substituted phenols and aminophenols frequently employ DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), to achieve reliable results. This approach has been successfully used to analyze the properties of similar compounds like 2-amino-4-chlorophenol (B47367) and other aminophenol derivatives.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface. For 5-(Aminomethyl)-2-chlorophenol, this involves calculating bond lengths, bond angles, and dihedral angles that result in the most stable conformer.

Conformational analysis is crucial, especially due to the rotatable bonds in the aminomethyl side chain (-CH₂NH₂). Different orientations of this group relative to the phenol (B47542) ring can lead to various conformers with distinct energy levels. Theoretical studies on similar molecules, like 2-amino-4-chlorophenol, have identified multiple stable conformers by analyzing the potential energy surface. For this compound, the most stable conformation would likely be influenced by intramolecular interactions, such as hydrogen bonding between the aminomethyl group and the adjacent hydroxyl or chloro substituents.

Interactive Data Table: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative) Note: The following data is illustrative of typical DFT calculation outputs and is based on general chemical principles, as specific experimental or computational values for this exact molecule are not available in the cited literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's chemical reactivity and kinetic stability. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich phenol ring and the amino group, which are regions susceptible to electrophilic attack. The LUMO would likely be distributed across the aromatic ring, indicating sites for nucleophilic attack. The energy gap helps to characterize the charge transfer interactions that can occur within the molecule. In studies of related compounds like 2-amino-5-chloro benzophenone, the HOMO-LUMO gap was calculated to understand its electronic properties and reactivity.

Interactive Data Table: Predicted FMO Properties of this compound (Illustrative)

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites of electrophilic and nucleophilic attack and to understand intermolecular interactions. In an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons and are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the MEP map would show negative potential around the oxygen and chlorine atoms due to their high electronegativity and lone pairs of electrons. A region of positive potential would be expected around the hydroxyl and amino hydrogens, making them potential hydrogen bond donors. Such maps are invaluable for understanding how the molecule will interact with other molecules, including biological targets.

Molecular Modeling and Dynamics Simulations for Bio-macromolecular Interactions

Molecular Docking for Ligand-Protein Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to understand how a small molecule might interact with a biological target and to estimate the strength of this interaction, often expressed as a binding affinity or docking score.

In the context of this compound, docking studies could be performed against various protein targets to explore its potential biological activity. For example, docking it into the active site of an enzyme could reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. The results, including the binding energy (typically in kcal/mol), indicate the stability of the complex. Studies on similar phenolic compounds often reveal hydrogen bonding between the hydroxyl group and polar amino acid residues like serine or tyrosine, as well as π-π stacking interactions involving the aromatic ring.

Elucidation of Intermolecular Interactions

Understanding the specific non-covalent interactions between a ligand and its target protein is crucial for explaining its biological activity. These interactions, which include hydrogen bonds, halogen bonds, hydrophobic interactions, and van der Waals forces, govern the binding affinity and selectivity of the molecule.

For this compound, the key functional groups would dictate its interaction profile:

Hydroxyl group (-OH): Can act as both a hydrogen bond donor and acceptor.

Amino group (-NH₂): Primarily acts as a hydrogen bond donor.

Chlorine atom (-Cl): Can participate in halogen bonding, a type of non-covalent interaction with nucleophilic atoms like oxygen or nitrogen.

Phenol ring: Can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Computational analysis can precisely map these interactions, providing a detailed picture of the binding mode and offering a rational basis for designing more potent analogues.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling represent powerful computational tools in modern drug discovery and chemical biology. These methodologies are employed to establish a mathematical correlation between the chemical structure of a compound and its biological activity. In the context of this compound and its derivatives, these approaches are instrumental in predicting biological activities, understanding structure-activity relationships, and prioritizing compounds for further experimental testing.

Development of Predictive Models for Biological Activities

The development of predictive QSAR models is a key aspect of chemoinformatics, enabling the rapid screening of virtual libraries and the prediction of biological activities for novel compounds. For chlorophenols and their derivatives, QSAR models have been developed to predict a range of biological activities, including toxicity. nih.gov These models typically correlate molecular descriptors with experimental data. Molecular descriptors are numerical values that characterize the properties of a molecule, such as lipophilicity (e.g., logP), electronic properties (e.g., Hammett constants), and steric effects. nih.gov

For a compound like this compound, a predictive QSAR model could be developed by synthesizing a series of analogs with variations in the substituents on the phenyl ring, the aminomethyl group, and the hydroxyl and chloro groups. The biological activity of these compounds would be determined experimentally, and then a mathematical model would be constructed to relate the structural variations to the observed activity. Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are commonly used to build these models. imist.ma

A hypothetical QSAR study on a series of this compound derivatives might involve the descriptors shown in the table below to predict a specific biological activity, such as enzyme inhibition.

DescriptorDescriptionPotential Influence on Activity
logP Octanol-water partition coefficientRepresents the hydrophobicity of the molecule, which can influence its ability to cross cell membranes.
pKa Acid dissociation constantRelates to the ionization state of the phenolic hydroxyl and aminomethyl groups at physiological pH, affecting receptor interactions.
Molecular Weight The sum of the atomic weights of all atoms in a moleculeCan influence the overall size and fit of the molecule within a biological target.
Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms in a moleculeCorrelates with hydrogen bonding potential and can predict cell permeability.
Hammett Constant (σ) A measure of the electron-donating or electron-withdrawing ability of substituentsCan be used to quantify the electronic effects of different substituents on the phenyl ring, influencing binding affinity.

Exploration of Structure-Activity Relationships (SAR)

The exploration of Structure-Activity Relationships (SAR) is fundamental to understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying the structure of a lead compound like this compound and observing the resulting changes in activity, researchers can identify key structural features, or pharmacophores, that are essential for its biological function. The progressive alteration of a molecule allows for the determination of the importance of specific structural elements. drugdesign.org

For this compound, a systematic SAR study would involve the synthesis and biological evaluation of analogs with modifications at several key positions:

The Phenyl Ring: Substitution with different groups (e.g., electron-donating or electron-withdrawing groups) at various positions can probe the electronic and steric requirements for activity. For instance, moving the chloro group or adding other substituents could significantly alter the compound's interaction with a biological target.

The Aminomethyl Group: Modification of the amino group, for example, through alkylation or acylation, can explore the role of this group in hydrogen bonding or salt bridge formation.

The Hydroxyl Group: The phenolic hydroxyl group is often a key interaction point. Its removal or replacement with other functional groups can help to elucidate its importance in receptor binding.

The insights gained from SAR studies are crucial for the rational design of more potent and selective analogs. For example, if it is found that a bulky substituent at a particular position on the phenyl ring enhances activity, this information can be used to guide the synthesis of new compounds with improved biological profiles.

Virtual Screening Approaches for Library Prioritization

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This approach allows for the cost-effective and rapid prioritization of compounds for experimental screening. For a target of interest, virtual screening of a library containing this compound and its analogs could be performed using either ligand-based or structure-based methods.

Ligand-based virtual screening is employed when the three-dimensional structure of the target is unknown but a set of active compounds has been identified. This approach uses the known active molecules as a template to search for other compounds in a database with similar properties.

Structure-based virtual screening , on the other hand, requires the 3D structure of the biological target. Molecular docking is a common structure-based method where compounds are computationally placed into the binding site of the target, and their binding affinity is estimated using a scoring function. mdpi.com

A typical virtual screening workflow for prioritizing a library of phenolic compounds, including derivatives of this compound, might involve the following steps:

Library Preparation: A large database of compounds is prepared, which may include commercially available compounds, natural products, or a custom-designed library of this compound analogs. chemfaces.com

Filtering: The library is often filtered to remove compounds with undesirable properties, such as poor drug-likeness or potential toxicity. biointerfaceresearch.com

Docking and Scoring: The remaining compounds are docked into the binding site of the target protein, and their potential binding affinities are calculated using a scoring function.

Hit Selection: A certain number of the top-scoring compounds are selected as "hits" for further experimental validation.

This process significantly reduces the number of compounds that need to be synthesized and tested in the laboratory, thereby accelerating the drug discovery process.

Role in Medicinal Chemistry and Drug Discovery Platforms

Utilization as a Privileged Scaffold for Novel Therapeutic Agent Design

A privileged structure is a molecular framework that can provide ligands for diverse biological targets. openochem.orgscielo.brmdpi.com The concept is central to the efficient design of new drugs, as these scaffolds often possess favorable drug-like properties. mdpi.com The aminophenol core, a key component of 5-(aminomethyl)-2-chlorophenol, is recognized as a versatile building block in medicinal chemistry. For instance, para-aminophenol is a crucial precursor in the synthesis of various oncology drugs, including tyrosine kinase inhibitors like Cabozantinib, highlighting its privileged nature in targeting complex diseases. kajay-remedies.com

The broader class of aminophenol derivatives has been explored for a wide range of therapeutic applications. Studies have demonstrated their potential as anti-inflammatory, antiallergic, and antioxidant agents. acs.org More recently, ortho-aminophenol derivatives have been identified as potent inhibitors of ferroptosis, a form of regulated cell death implicated in various diseases. nih.gov

Furthermore, the presence of a chlorine atom on the phenolic ring can be advantageous. Halogenated phenols have been investigated as a distinct class of protein tyrosine kinase (PTK) inhibitors. nih.gov The position and nature of the halogen atom significantly influence inhibitory activity, suggesting that the 2-chloro substitution in this compound could be tuned to achieve target specificity. nih.govnih.gov The inclusion of chlorine is a well-established strategy in drug design, with many FDA-approved drugs containing this halogen to enhance their pharmacological profiles. nih.gov The aminomethyl group provides a crucial point for derivatization, allowing for the introduction of diverse substituents to explore the chemical space around the core scaffold and optimize interactions with specific biological targets. researchgate.netresearchgate.net

Strategies for Lead Compound Optimization and Analogue Synthesis

Once a lead compound containing the this compound scaffold is identified, lead optimization is performed to enhance its efficacy, selectivity, and pharmacokinetic properties. patsnap.comhilarispublisher.com This iterative process involves synthesizing and testing analogues to establish a robust Structure-Activity Relationship (SAR). patsnap.comdrugdesign.org

Key optimization strategies for a this compound-based lead would include:

Modification of the Amino Group: The primary amine of the aminomethyl moiety is a prime site for modification. Acylation, alkylation, or incorporation into heterocyclic systems can profoundly impact a compound's biological activity. For example, the acetylation of p-aminophenol to produce paracetamol (acetaminophen) drastically modifies its pharmacological profile. libretexts.orgpharmacy180.comnih.gov SAR studies on p-aminophenol derivatives have shown that substituents on the nitrogen atom that reduce basicity can be critical for activity. pharmacy180.com

Substitution on the Aromatic Ring: The aromatic ring provides a canvas for further substitution to probe interactions with the target protein. Altering the position of the chlorine atom or introducing other substituents can modulate electronic properties and binding affinity. SAR studies of halophenols have demonstrated that the specific location of the halogen on the phenyl ring has a significant effect on activity against targets like protein tyrosine kinases. nih.gov

Derivatization of the Phenolic Hydroxyl: The hydroxyl group can be etherified or esterified to create prodrugs or to modify the compound's solubility and metabolic stability. pharmacy180.com However, research on halophenol PTK inhibitors indicated that replacing the hydroxyl group with a methoxy (B1213986) group led to a complete loss of activity, suggesting the free phenol (B47542) is crucial for interaction with certain targets. nih.gov

The table below summarizes hypothetical modifications and their potential impact based on established medicinal chemistry principles.

Modification SitePotential ModificationRationale / Potential Impact
Aminomethyl Group Acylation, SulfonylationModulate hydrogen bonding capacity, reduce basicity, alter solubility. pharmacy180.com
Reductive AminationIntroduce alkyl groups of varying size to probe hydrophobic pockets.
Incorporation into heterocyclesConstrain conformation, introduce new interaction points. patsnap.com
Aromatic Ring Shifting Chloro PositionFine-tune electronic properties and halogen bonding potential. nih.govnih.gov
Introduction of other groupsAdd fluorine for metabolic stability or methyl groups for hydrophobic interactions.
Phenolic Hydroxyl Etherification (e.g., O-methylation)Improve metabolic stability, create prodrugs; may abolish activity if H-bonding is critical. nih.gov
EsterificationCreate prodrugs to improve oral bioavailability.

Development of Bioactive Complexes and Hybrid Molecules

The functional groups of this compound make it an excellent candidate for incorporation into more complex molecular architectures, such as metal-based bioactive complexes and hybrid molecules.

Bioactive Complexes: Aminophenols are effective ligands for a variety of metal ions, forming stable coordination complexes. researchgate.netderpharmachemica.com The nitrogen of the amino group and the oxygen of the deprotonated phenol can chelate to a metal center. Such metal complexes can possess unique biological properties distinct from the parent ligand. For example, transition metal complexes based on o-aminophenol ligands have been studied for their catalytic applications and potential roles in mimicking enzymatic reactions. derpharmachemica.com Optically active bis(aminophenol) ligands have been used to create chiral metal complexes for applications in asymmetric catalysis. rsc.org The formation of molybdenum and osmium complexes with 2-aminophenol (B121084) and its derivatives has been reported, demonstrating the versatility of this scaffold in coordination chemistry.

Hybrid Molecules: Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. nih.govrsc.org This approach can lead to compounds with dual modes of action, improved selectivity, or the ability to overcome drug resistance. nih.gov The this compound scaffold can be readily integrated into hybrid structures. The aminomethyl group can be used as a linker to attach another bioactive molecule, while the chlorophenol portion targets a separate biological entity. This strategy has been successfully employed by linking different pharmacophores to create novel anticancer agents or other therapeutics. nih.gov The design of such hybrid compounds is a growing field aimed at creating more effective and targeted medicines. rsc.orgnih.gov

Advanced Analytical Methodologies for Detection and Stability Assessment

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation and analysis of 5-(Aminomethyl)-2-chlorophenol from complex matrices, including process impurities and degradation products. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the cornerstones of its analytical workflow.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the polar nature of the amino and hydroxyl groups in this compound, direct analysis by GC-MS can be challenging, often resulting in poor peak shape and thermal degradation. To overcome these limitations, derivatization is a common and necessary step to increase the compound's volatility and thermal stability. jfda-online.com

Derivatization: The primary amino and phenolic hydroxyl groups are targeted for derivatization. Two common approaches are silylation and acylation.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the amino and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. This process significantly reduces the polarity and increases the volatility of the analyte.

Acylation: Acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) react with the amino and hydroxyl groups to form stable, volatile fluoroacyl derivatives. jfda-online.comiu.edu

Illustrative GC-MS Parameters: While specific conditions would be optimized for this compound, a typical GC-MS method for a derivatized aminophenol analog might involve the following:

Parameter Condition
GC Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1 mL/min
MS Interface Temperature 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap
Scan Range m/z 50-500

This table presents hypothetical GC-MS parameters for the analysis of derivatized this compound based on general methods for similar compounds. irjet.net

The resulting mass spectra from EI provide characteristic fragmentation patterns that can be used for structural confirmation and quantification.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is the most common mode of separation.

Chromatographic Conditions: A typical HPLC method would utilize a C18 stationary phase, which provides good retention and separation for moderately polar compounds. The mobile phase composition is critical for achieving optimal separation and is usually a gradient mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. mfd.org.mkresearchgate.net

Detection Modes:

UV Detection: this compound contains a chromophore, making it amenable to UV detection. The selection of an appropriate wavelength, typically around the compound's maximum absorbance, is crucial for sensitivity. researchgate.netresearchgate.net

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides higher selectivity and sensitivity, and allows for the determination of the molecular weight of the analyte and its fragments, aiding in definitive identification. researchgate.net

Exemplary HPLC Parameters:

Parameter Condition
HPLC Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient A time-based gradient from 5% to 95% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 230 nm or Mass Spectrometer with Electrospray Ionization (ESI)

This table outlines representative HPLC parameters for the analysis of this compound, based on established methods for analogous compounds. mfd.org.mkgoogle.com

Forced Degradation Studies for Stability Profiling

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a compound. waters.com These studies involve subjecting the compound to harsh conditions to accelerate its degradation, which helps in identifying potential degradation products and establishing degradation pathways. dphen1.com

LC-MS is the analytical technique of choice for monitoring forced degradation studies because it can separate the parent compound from its degradation products and provide structural information about the degradants. researchgate.netresearchgate.net A stability-indicating HPLC method is one that is capable of separating the drug substance from its degradation products, thus allowing for accurate quantification of the parent compound and the impurities.

Stress Conditions: Forced degradation studies for this compound would typically involve exposure to the following conditions:

Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 N HCl) at elevated temperatures.

Basic Hydrolysis: Exposure to sodium hydroxide (B78521) (e.g., 0.1 N NaOH) at elevated temperatures.

Oxidative Degradation: Reaction with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80 °C).

Photolytic Degradation: Exposing the compound to UV and visible light.

Data Analysis: The samples from these stress studies are analyzed by LC-MS. The chromatograms are examined for the appearance of new peaks, which correspond to degradation products. The mass spectra of these new peaks are then used to propose structures for the degradation products. Mass balance calculations are also performed to ensure that all degradation products have been accounted for.

Illustrative Forced Degradation Study Summary:

Stress Condition Potential Degradation Pathway Key Degradation Products (Hypothetical)
Acidic Hydrolysis Potential for deamination or other acid-catalyzed reactions.Formation of hydroxylated or other substituted analogs.
Basic Hydrolysis Potential for reactions involving the phenolic group.Formation of quinone-type structures or dimers.
Oxidation (H₂O₂) Oxidation of the aminomethyl or phenolic groups.Formation of N-oxides, aldehydes, or quinones.
Thermal Degradation Decomposition at elevated temperatures.May lead to a complex mixture of smaller molecules.
Photolytic Degradation Light-induced degradation.Potential for dimerization or photo-oxidation products.

This table provides a hypothetical summary of a forced degradation study for this compound, outlining potential degradation pathways and products based on the functional groups present in the molecule.

Q & A

Q. Table 1: Example CCD Variables for Degradation Optimization

VariableLevel (-2)Level (-1)Level (0)Level (+1)Level (+2)
pH34567
Dosage (g/L)0.10.20.30.40.5
Initial Conc. (mg/L)50100150200250
Adapted from

Q. Table 2: Key Spectral Peaks for Characterization

TechniqueParameterExpected Value
FT-IRC=N Stretch1590–1620 cm⁻¹
UV-VisCu(II) d-d Transition~600 nm
NMR (¹H)Aminomethyl Protonsδ 3.2–3.5 ppm
Based on and

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